![molecular formula C17H18N2O3 B2511331 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941918-70-3](/img/structure/B2511331.png)
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a piperidinone moiety, and a carboxamide group, which contribute to its distinct chemical properties.
Wirkmechanismus
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa), a crucial enzyme in the coagulation cascade . FXa plays a pivotal role in the conversion of prothrombin to thrombin, which is a key step in blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation .
Pharmacokinetics
This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of O-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Moiety: Starting from 4-chloronitrobenzene and piperidine, the piperidine ring is oxidized to form the corresponding lactam using sodium chlorite under a CO2 atmosphere.
Coupling with Furan Ring: The lactam intermediate is then coupled with a furan-2-carboxylic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex lactam structures.
Reduction: Reduction of the carboxamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various lactam derivatives, amine derivatives, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a furan ring and a piperidine moiety, which are known to interact with various biological targets. The presence of the carboxamide functional group enhances its ability to modulate specific biological pathways, making it a candidate for further research in therapeutic applications.
Pain Modulation
Research indicates that compounds similar to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibit significant analgesic properties. Derivatives of piperidine and furan have been studied for their effects on pain modulation. For instance, compounds targeting P2X receptors have shown promise in pain management therapies.
Anticancer Activity
The compound's structural features suggest potential applications in cancer treatment. Similar compounds have demonstrated anticancer activities against various cell lines. For example, studies on related compounds have shown percent growth inhibitions (PGIs) of over 85% against specific cancer cell lines, indicating that this compound may also possess similar properties .
Neurotransmitter Interaction
The piperidine moiety enhances the compound's ability to cross the blood-brain barrier, potentially influencing neurotransmitter systems. This interaction could lead to antidepressant effects by selectively inhibiting glycine transporters, thereby increasing extracellular glycine levels in the brain.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Piperidine Moiety : Synthesized through cyclization of appropriate precursors.
- Introduction of the Furan Ring : Achieved via cyclization reactions involving furan derivatives.
- Amide Bond Formation : Coupling the piperidine and furan components using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Careful control of reaction conditions is crucial to ensure high yield and purity of the final product.
Case Studies
Compound Name | Biological Activity | Reference |
---|---|---|
Furanylfentanyl | Potent opioid receptor agonist | |
4-Anilino-N-(piperidin-4-yl)butanamide | Analgesic activity | |
N-(4-fluorophenyl)-N-(piperidin-4-yl)acetamide | Pain modulation |
These case studies highlight the pharmacological relevance of compounds structurally similar to this compound, indicating its potential as a lead compound for further development into clinically relevant drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone moiety.
Rivaroxaban: Another FXa inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a piperidinone moiety, which imparts distinct chemical and biological properties compared to other FXa inhibitors .
Biologische Aktivität
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
The compound primarily acts as a direct inhibitor of activated factor X (FXa) , which is a crucial enzyme in the coagulation cascade. By inhibiting FXa, it disrupts thrombin generation and platelet aggregation, leading to anticoagulant effects. This mechanism is significant in the development of anticoagulant therapies aimed at preventing thromboembolic disorders.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits:
- Good bioavailability : The compound is effectively absorbed when administered.
- Low clearance : It remains in circulation longer, enhancing its therapeutic potential.
- Small volume of distribution : Suggests that it predominantly stays within the vascular compartment.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer). The mechanism often involves the induction of apoptosis through caspase activation and disruption of cellular proliferation pathways .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
7f | A549 | 193.93 | Apoptosis induction via caspase activation |
7d | HT-29 | 208.58 | Inhibition of proliferation |
7e | HCT116 | 195.41 | Selective apoptosis induction |
Case Studies
- Caspase Activation in Cancer Cells : A study investigated the effect of this compound on HCT116 cells, revealing a significant increase in caspase 3 activity compared to control cells. This suggests that the compound effectively triggers apoptotic pathways, making it a candidate for further development as an anticancer agent .
- Antithrombotic Effects : Another research highlighted the antithrombotic properties of related compounds, confirming their efficacy in reducing thrombus formation in animal models. These findings support the potential use of this compound in managing conditions like deep vein thrombosis and pulmonary embolism .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVDICGIRDLRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.